

A Comprehensive Technical Guide to 3-Chloro-2-iodobenzoic Acid

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Compound of Interest

Compound Name: 3-Chloro-2-iodobenzoic acid

Cat. No.: B051647

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This technical guide provides an in-depth overview of **3-Chloro-2-iodobenzoic acid**, a halogenated aromatic carboxylic acid. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document covers its chemical identity, physical properties, a representative synthetic protocol, and its applications as a versatile chemical intermediate.

Chemical Identity and Molecular Structure

3-Chloro-2-iodobenzoic acid is a benzoic acid derivative featuring both a chlorine and an iodine atom substituted on the benzene ring.

- CAS Number: 123278-03-5[\[1\]](#)[\[2\]](#)
- Molecular Formula: C7H4ClIIO2[\[1\]](#)[\[3\]](#)
- IUPAC Name: **3-chloro-2-iodobenzoic acid**[\[1\]](#)

The molecular structure is represented by the following SMILES string:
C1=CC(=C(C(=C1)Cl)I)C(=O)O[\[3\]](#).

Physicochemical Properties

The quantitative properties of **3-Chloro-2-iodobenzoic acid** are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

Property	Value	Source
Molecular Weight	282.46 g/mol	[1]
Monoisotopic Mass	281.89400 Da	[1]
Density	2.077 g/cm ³	[1]
Boiling Point	360.5°C at 760 mmHg	[1]
Flash Point	171.8°C	[1]
XLogP3	2.7	[1]
InChIKey	IHSNWQTZBUIFSL-UHFFFAOYSA-N	[1] [3]

Synthesis and Experimental Protocols

3-Chloro-2-iodobenzoic acid serves as a crucial building block in organic synthesis. While specific experimental details for its synthesis are not extensively published, a common and effective method for synthesizing similar iodinated aromatic compounds is through a Sandmeyer-type reaction, starting from the corresponding amino-substituted precursor, 2-Amino-3-chlorobenzoic acid[\[2\]](#).

Proposed Synthetic Protocol: Diazotization-Iodination of 2-Amino-3-chlorobenzoic Acid

This protocol is based on well-established methods for the synthesis of aryl iodides from anilines.

Materials:

- 2-Amino-3-chlorobenzoic acid
- Sulfuric acid (H₂SO₄), 20% aqueous solution
- Sodium nitrite (NaNO₂)
- Potassium iodide (KI)

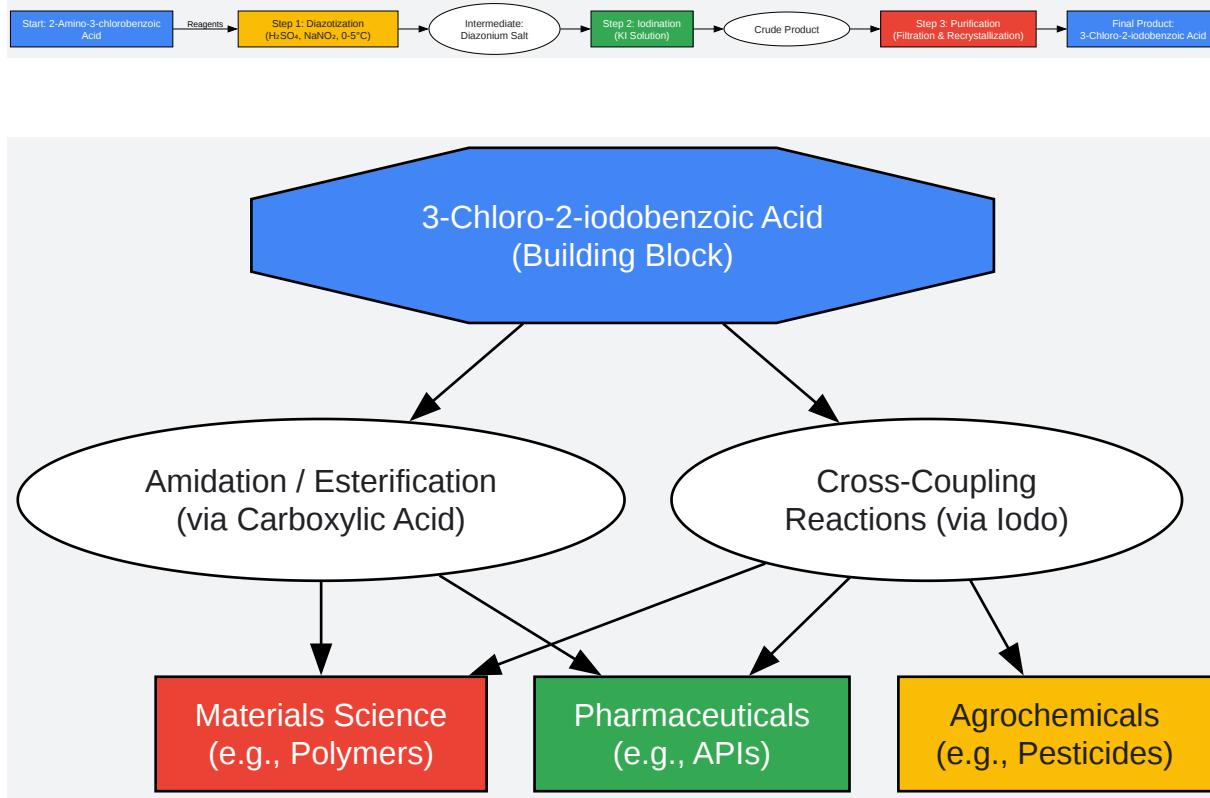
- Urea
- Deionized water
- Ice

Procedure:

- **Diazotization:**
 1. Dissolve 2-Amino-3-chlorobenzoic acid in a 20% aqueous sulfuric acid solution in a reaction vessel.
 2. Cool the mixture to 0-5°C in an ice bath with continuous stirring.
 3. Slowly add a pre-chilled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature below 5°C. The completion of the diazotization can be monitored by testing for the absence of the starting amine using appropriate techniques (e.g., TLC).
 4. After the addition is complete, stir the mixture for an additional 15-30 minutes at the same temperature.
 5. Add a small amount of urea to quench any excess nitrous acid.
- **Iodination:**
 1. In a separate vessel, prepare a concentrated aqueous solution of potassium iodide.
 2. Slowly add the freshly prepared diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (release of N₂ gas) will be observed.
 3. Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60°C) until the evolution of nitrogen gas ceases, indicating the completion of the reaction.
- **Work-up and Purification:**
 1. Cool the reaction mixture to room temperature.

2. The crude product, **3-Chloro-2-iodobenzoic acid**, will precipitate out of the solution.
3. Collect the solid product by filtration and wash it thoroughly with cold deionized water to remove inorganic salts.
4. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol-water mixture or toluene, to yield the final product with high purity.

The following diagram illustrates the logical workflow of this synthetic process.



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